molecular formula C12H7ClFNO2 B6340980 2-Chloro-5-(4-fluorophenyl)-3-pyridinecarboxylic acid CAS No. 1214378-21-8

2-Chloro-5-(4-fluorophenyl)-3-pyridinecarboxylic acid

Cat. No. B6340980
CAS RN: 1214378-21-8
M. Wt: 251.64 g/mol
InChI Key: QORJYAZYQPCUGF-UHFFFAOYSA-N
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Description

2-Chloro-5-(4-fluorophenyl)-3-pyridinecarboxylic acid (2C5FP) is an organic molecule that is used for a variety of scientific research applications. It is a versatile compound that has a wide range of potential uses and applications in the laboratory. In

Scientific Research Applications

2-Chloro-5-(4-fluorophenyl)-3-pyridinecarboxylic acid has a number of potential applications in scientific research. It has been used as a reagent for the synthesis of a variety of compounds, such as amines, nitriles, and imines. It has also been used as a catalyst in the synthesis of polymers, such as polyamides and polyurethanes. Additionally, it has been used in the synthesis of pharmaceuticals, such as antifungal agents and antibiotics.

Mechanism of Action

2-Chloro-5-(4-fluorophenyl)-3-pyridinecarboxylic acid is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. Prostaglandins are involved in the regulation of inflammation, pain, and fever. By inhibiting COX-2, this compound can reduce inflammation, pain, and fever.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In animal studies, this compound has been shown to reduce inflammation, pain, and fever. Additionally, it has been shown to inhibit the growth of certain types of cancer cells. In addition, this compound has been shown to have anti-microbial and anti-fungal activity.

Advantages and Limitations for Lab Experiments

The use of 2-Chloro-5-(4-fluorophenyl)-3-pyridinecarboxylic acid in laboratory experiments has a number of advantages. It is a relatively inexpensive reagent, and is readily available. Additionally, it is a relatively stable compound, and is not easily degraded. However, it is important to note that this compound is toxic and should be handled with care.

Future Directions

There are a number of potential future directions for the use of 2-Chloro-5-(4-fluorophenyl)-3-pyridinecarboxylic acid. It could be used to develop new drugs for the treatment of cancer, inflammation, and infection. Additionally, it could be studied further to identify new mechanisms of action, such as inhibition of other enzymes. Finally, it could be used to develop new polymers, such as polyamides and polyurethanes.

Synthesis Methods

2-Chloro-5-(4-fluorophenyl)-3-pyridinecarboxylic acid can be synthesized by a number of methods, including the Grignard reaction, the Vilsmeier reaction, and the Birch reduction. The Grignard reaction is the most common method of synthesis, and involves the reaction of an alkyl halide and a Grignard reagent to form an alkyl-halide. The Vilsmeier reaction is a reaction of an amine and a halogenated compound to form an aldehyde or ketone. The Birch reduction is a reaction of a ketone or aldehyde with sodium and ammonia in an organic solvent to form an alkane.

properties

IUPAC Name

2-chloro-5-(4-fluorophenyl)pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClFNO2/c13-11-10(12(16)17)5-8(6-15-11)7-1-3-9(14)4-2-7/h1-6H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QORJYAZYQPCUGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(N=C2)Cl)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30673423
Record name 2-Chloro-5-(4-fluorophenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30673423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1214378-21-8
Record name 2-Chloro-5-(4-fluorophenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30673423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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